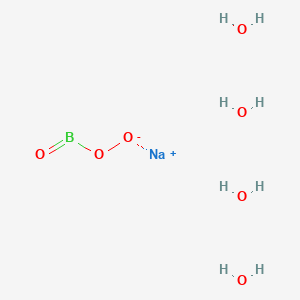

Perboric acid (HBO(O2)), sodium salt, tetrahydrate

Overview

Description

Perboric acid, sodium salt, tetrahydrate, is a compound of interest due to its unique chemical and physical properties. It finds applications in various fields, including environmental remediation and chemical synthesis. The focus here is on its synthesis, structure, and behavior in chemical reactions, as well as its physical and chemical properties.

Synthesis Analysis

The synthesis of perboric acid, sodium salt, tetrahydrate, involves the reaction of sodium percarbonate in aqueous solution, where hydrogen peroxide interacts with sodium borate to form the desired compound. This synthesis route is valued for its straightforward approach and the relatively benign nature of the reagents involved.

Molecular Structure Analysis

The molecular structure of perboric acid, sodium salt, tetrahydrate, is characterized by the presence of a boron atom coordinated to an oxygen atom and hydrogen peroxide groups. This structure is crucial for its chemical reactivity and physical properties, including solubility and stability.

Chemical Reactions and Properties

Perboric acid, sodium salt, tetrahydrate, participates in oxidation reactions, leveraging the peroxide component of its structure. It acts as an oxidizing agent in organic and inorganic reactions, highlighting its utility in synthesizing various chemical compounds and in environmental applications such as pollutant degradation.

Physical Properties Analysis

This compound exhibits notable physical properties, including high solubility in water, which facilitates its use in aqueous systems. Its stability under normal conditions is a key characteristic, although it decomposes upon heating, releasing oxygen and exhibiting its oxidizing capabilities.

Chemical Properties Analysis

Chemically, perboric acid, sodium salt, tetrahydrate, is reactive towards reducing agents, participating in redox reactions where it acts as an oxidant. Its reactivity profile is influenced by its structure, particularly the peroxide bonds, which are responsible for its oxidizing power.

References

Medvedev, A., Churakov, A., Prikhodchenko, P., Lev, O., & Vener, M. (2020). Crystalline Peroxosolvates: Nature of the Coformer, Hydrogen-Bonded Networks and Clusters, Intermolecular Interactions. Molecules. Link to source.

Liu, X., He, S., Yang, Y., Yao, B., Tang, Y., Luo, L., Zhi, D., Wan, Z., Wang, L., & Zhou, Y. (2021). A review on percarbonate-based advanced oxidation processes for remediation of organic compounds in water. Environmental Research. Link to source.

Scientific Research Applications

Use in Detergents and Cleaning Agents : Sodium perborate tetrahydrate is utilized in the production of concentrated detergents, disinfectants, and cleaning preparations due to its oxygen release and decomposing properties. It is preferred over monohydrate for its higher oxygen content and faster dissolution rate (Kocakusak et al., 1997).

Chemical Synthesis Applications : In the field of organic chemistry, sodium perborate tetrahydrate serves as a safer and cheaper alternative to peracetic acid for specific reactions, like the Baeyer–Villiger oxidation in Corey aldehyde synthesis (Espiritu et al., 2003).

Medical and Dental Uses : Different forms of sodium perborate, including the tetrahydrate, are used as bleaching agents in medical and dental applications. Their efficacy and pH changes have been studied, showing variations based on the type of sodium perborate used (Weiger et al., 1993; 1994).

Synthesis of Flavanones and Flavones : It acts as a nucleophilic catalyst in the conversion of 2′-hydroxychalcones to flavanones and flavones, highlighting its utility in synthetic organic chemistry (Ganguly et al., 2013).

Environmental Tracing : Sodium perborate, derived from natural sodium borate minerals, is used in detergents and cleaning products. The boron isotopes from these compounds can be traced in the environment, assisting in identifying sources of anthropogenic contamination in groundwater (Barth, 1998).

Safety And Hazards

Future Directions

Perboric acid in the form of sodium perborate is approved by Health Canada since 2004 to be used as a disinfectant of medical instruments . By the FDA, sodium perborate is approved as an ointment for the protection of poison ivy dermatitis . These approvals indicate the potential for expanded uses of perboric acid in the future.

properties

IUPAC Name |

sodium;oxidooxy(oxo)borane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BHO3.Na.4H2O/c2-1-4-3;;;;;/h3H;;4*1H2/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULPSCUJWIATB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)O[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH8NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11138-47-9 (Parent) | |

| Record name | Sodium perborate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

153.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Perboric acid (HBO(O2)), sodium salt, tetrahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium;oxidooxy(oxo)borane;tetrahydrate | |

CAS RN |

10486-00-7 | |

| Record name | Sodium perborate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perboric acid (HBO(O2)), sodium salt, tetrahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perboric acid (HBO(O2)), sodium salt, hydrate (1:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERBORATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822HSQ655R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)